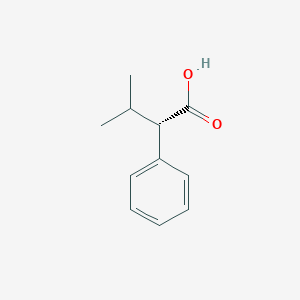

(S)-3-methyl-2-phenylbutanoic acid

Vue d'ensemble

Description

(S)-3-methyl-2-phenylbutanoic acid, also known as (S)-3-methyl-2-phenylpropanoic acid or (S)-3-methyl-2-phenylbutyric acid, is a naturally occurring carboxylic acid found in plants, animals, and fungi. It is an important intermediate in the metabolism of many essential amino acids, including lysine, tryptophan, and phenylalanine. It has a wide range of applications in the scientific and medical fields, including its use as a chiral building block in the synthesis of pharmaceuticals and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Quantum Computational and Spectroscopic Studies

(S)-3-methyl-2-phenylbutanoic acid, along with its derivatives, has been the subject of quantum computational and spectroscopic studies. Investigations using density functional theory (DFT) calculations and experimental methods like FT-IR, FT-Raman, and UV–Visible spectra have been conducted. These studies aim to understand molecular geometry, vibrational frequencies, and optical properties, including nonlinear optical (NLO) characteristics and molecular electrostatic potential (MEP) (Raajaraman, Sheela, & Muthu, 2019).

X-ray Crystallography and Stereochemistry

X-ray crystallographic analysis of derivatives of (S)-3-methyl-2-phenylbutanoic acid has been performed to determine stereochemistry. This is particularly relevant in understanding the components of compounds like bestatin, an inhibitor of certain enzymes (Nakamura et al., 1976).

Biocatalysis and Enantioselectivity

The biocatalytic deracemization of esters of 2-phenylbutanoic acid, which include the (S)-enantiomer of 3-methyl-2-phenylbutanoic acid, has been achieved with high enantiomeric excess and yield. This involves the use of whole cells of microorganisms like Candida parapsilosis for biotransformation (Chadha & Baskar, 2002).

Chemical Synthesis and Modification

(S)-3-methyl-2-phenylbutanoic acid and its analogs have been used in chemical synthesis, including the preparation of tetrazole-containing derivatives. This involves reactions that modify the amino and carboxy terminal groups of the molecule (Putis, Shuvalova, & Ostrovskii, 2008).

Analytical Chemistry Applications

In analytical chemistry, derivatives of (S)-3-methyl-2-phenylbutanoic acid are used for the detection of certain toxins. For instance, the oxidation of microcystins, which are cyanobacterial toxins, results in the formation of compounds like 2-methyl-3-methoxy-4-phenylbutanoic acid, used for analytical purposes (Wu et al., 2009).

Medicinal Chemistry and Drug Synthesis

This compound and its derivatives have applications in medicinal chemistry, specifically in the synthesis of certain drugs. For example, it's used in the synthesis of calcium antagonists like mibefradil, which have significant therapeutic potential (Crameri et al., 1997).

Propriétés

IUPAC Name |

(2S)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-methyl-2-phenylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)

![N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2866651.png)